(5-(Difluoromethyl)isoxazol-3-YL)methanol
Description
(5-(Difluoromethyl)isoxazol-3-YL)methanol is a fluorinated isoxazole derivative characterized by a difluoromethyl group attached to the 5-position of the isoxazole ring and a hydroxymethyl substituent at the 3-position. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by fluorine atoms, which influence bioavailability, metabolic stability, and target binding .
Properties
Molecular Formula |
C5H5F2NO2 |
|---|---|
Molecular Weight |
149.10 g/mol |
IUPAC Name |
[5-(difluoromethyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C5H5F2NO2/c6-5(7)4-1-3(2-9)8-10-4/h1,5,9H,2H2 |
InChI Key |
KFOIASHNKMPOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CO)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Difluoromethyl)isoxazol-3-YL)methanol typically involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods: Industrial production of (5-(Difluoromethyl)isoxazol-3-YL)methanol may involve bulk custom synthesis and procurement processes . Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: (5-(Difluoromethyl)isoxazol-3-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include alkynes, 18-crown-6 catalyst, potassium carbonate (K2CO3), and toluenesulfonyl chloride . Reaction conditions often involve temperatures around 80°C and reaction times ranging from 8 to 10 hours .
Major Products: The major products formed from these reactions include isoxazole-linked glyco-conjugates and other functionalized isoxazole derivatives .
Scientific Research Applications
(5-(Difluoromethyl)isoxazol-3-YL)methanol is a member of the isoxazole family, featuring a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The difluoromethyl group introduces unique electronic and steric properties, making this compound interesting for various chemical and biological applications. Isoxazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the difluoromethyl group can enhance these activities by modulating the compound's interaction with biological targets.
Potential Applications
(5-(Difluoromethyl)isoxazol-3-YL)methanol has potential applications in various fields:
- Pharmaceuticals As a lead compound in drug discovery.
- Interaction studies Interaction studies of (5-(Difluoromethyl)isoxazol-3-YL)methanol focus on its binding affinity to various biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action and therapeutic potential of the compound. Preliminary data suggest that similar isoxazole derivatives interact with protein targets involved in cancer progression and microbial resistance.
Comparison with Isoxazole Derivatives
The following table highlights how (5-(Difluoromethyl)isoxazol-3-YL)methanol stands out due to its unique difluoromethyl substitution, potentially leading to enhanced biological activity compared to its analogs.
| Compound Name | Halogenation | Biological Activity | Unique Features |
|---|---|---|---|
| (5-(Difluoromethyl)isoxazol-3-YL)methanol | Difluoromethyl | Antimicrobial, Anticancer | Enhanced lipophilicity |
| 5-(Trifluoromethyl)isoxazole | Trifluoromethyl | Antimicrobial | Stronger electron-withdrawing effect |
| 5-(Fluoromethyl)isoxazole | Fluoromethyl | Anticancer | Less potent than trifluorinated |
| 4-Methoxyisoxazole | No halogenation | Anti-inflammatory | Methoxy group enhances solubility |
Mechanism of Action
The mechanism of action of (5-(Difluoromethyl)isoxazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to bind to biological targets based on its chemical diversity, which allows it to exert various biological effects . The difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of (5-(Difluoromethyl)isoxazol-3-YL)methanol with related compounds:
Key Observations:
- Electronic Effects: The difluoromethyl group (-CF₂H) in the target compound provides intermediate electronegativity between trifluoromethyl (-CF₃) and monofluorinated groups.
- Lipophilicity : Aromatic fluorine substituents (e.g., 2,4-difluorophenyl) increase logP compared to aliphatic fluorinated groups. However, -CF₂H may offer a favorable balance between hydrophobicity and solubility .
Computational Insights
employed DFT calculations to analyze the electronic structure of a related isoxazole methanol derivative. Key findings include:
- HOMO-LUMO Gap : Fluorine substituents lower the HOMO energy, reducing electrophilicity and enhancing stability.
Biological Activity
The compound (5-(Difluoromethyl)isoxazol-3-YL)methanol represents a novel entry within the isoxazole family, notable for its unique difluoromethyl substitution. Isoxazoles are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of (5-(Difluoromethyl)isoxazol-3-YL)methanol, highlighting its interactions with biological targets, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
(5-(Difluoromethyl)isoxazol-3-YL)methanol features a five-membered heterocyclic structure that includes both nitrogen and oxygen atoms. The difluoromethyl group enhances the compound's electronic properties, which may influence its biological activity.
Antimicrobial Properties
Preliminary studies indicate that (5-(Difluoromethyl)isoxazol-3-YL)methanol exhibits significant antimicrobial activity. Its structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The difluoromethyl group is hypothesized to enhance lipophilicity, facilitating better membrane penetration and interaction with microbial targets.
Anticancer Activity
Research has demonstrated that isoxazole derivatives can interact with protein targets involved in cancer progression. Initial data suggests that (5-(Difluoromethyl)isoxazol-3-YL)methanol may inhibit pathways critical for tumor growth and metastasis. Binding affinity studies indicate potential interactions with enzymes and receptors implicated in oncogenesis .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, (5-(Difluoromethyl)isoxazol-3-YL)methanol may exhibit anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation .
The precise mechanism by which (5-(Difluoromethyl)isoxazol-3-YL)methanol exerts its biological effects remains under investigation. However, it is believed that the difluoromethyl group enhances binding affinity to various biological targets through improved electronic interactions. This modulation can lead to altered enzyme activity or receptor signaling pathways associated with disease processes.
Synthesis Methods
The synthesis of (5-(Difluoromethyl)isoxazol-3-YL)methanol typically involves several steps, including:
- Formation of Isoxazole Ring : Starting from functionalized halogenoximes.
- Substitution Reactions : Utilizing nucleophiles to introduce the difluoromethyl group.
- Purification : Employing techniques such as distillation or chromatography to isolate the final product.
Recent advancements have allowed for high-yield synthesis using microwave irradiation techniques, which optimize reaction conditions and reduce synthesis time .
Comparative Analysis with Analog Compounds
| Compound Name | Halogenation | Biological Activity | Unique Features |
|---|---|---|---|
| (5-(Difluoromethyl)isoxazol-3-YL)methanol | Difluoromethyl | Antimicrobial, Anticancer | Enhanced lipophilicity |
| 5-(Trifluoromethyl)isoxazole | Trifluoromethyl | Antimicrobial | Stronger electron-withdrawing effect |
| 5-(Fluoromethyl)isoxazole | Fluoromethyl | Anticancer | Less potent than trifluorinated |
| 4-Methoxyisoxazole | No halogenation | Anti-inflammatory | Methoxy group enhances solubility |
This comparison illustrates how the unique difluoromethyl substitution in (5-(Difluoromethyl)isoxazol-3-YL)methanol potentially leads to enhanced biological activity compared to its analogs.
Case Studies
Several case studies have highlighted the promising nature of isoxazole derivatives in drug discovery:
- Antimicrobial Efficacy : A study demonstrated that isoxazole compounds exhibited significant activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
- Cancer Research : Another investigation focused on isoxazole derivatives as inhibitors of cancer cell proliferation, showing that modifications like difluoromethyl substitution can increase potency against specific cancer types .
Q & A
Q. Basic
- ¹H NMR : Look for signals at δ 4.7–5.2 ppm (methanol -CH₂OH) and δ 6.5–7.2 ppm (isoxazole ring protons) .
- ¹⁹F NMR : A doublet near δ -120 ppm confirms the -CF₂H group .
- IR : Peaks at 3300–3500 cm⁻¹ (-OH stretch) and 1600–1650 cm⁻¹ (C=N/C=C of isoxazole) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 190–200, with fragmentation patterns indicating loss of -CH₂OH .
How do stereoelectronic effects of the difluoromethyl group influence the compound’s binding to enzymatic targets?
Advanced
The -CF₂H group:
- Reduces basicity : Fluorine’s electronegativity lowers pKa of adjacent groups, enhancing membrane permeability .
- Enhances hydrophobic interactions : Fluorine atoms engage in van der Waals interactions with nonpolar enzyme pockets .
- Affects conformation : The C-F bond’s rigidity preorganizes the molecule for target binding, as observed in crystallographic studies of related inhibitors .
For example, fluorinated isoxazoles show 10–100x higher affinity for carboxylesterases compared to non-fluorinated analogs .
What strategies resolve discrepancies in biological activity data across different assays for this compound?
Q. Advanced
- Assay standardization : Normalize protocols for pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular uptake studies to distinguish target engagement from off-target effects .
- Computational docking : Use molecular dynamics simulations to identify assay-specific binding conformations .
A study on similar fluorinated isoxazoles reconciled IC₅₀ variations (1–10 µM) by correlating cellular permeability with assay buffer polarity .
How does the difluoromethyl group impact metabolic stability compared to non-fluorinated analogs?
Q. Basic
- Oxidative resistance : The -CF₂H group reduces CYP450-mediated oxidation, extending half-life (e.g., t₁/₂ > 6h in hepatic microsomes) .
- Hydrolytic stability : Fluorine’s inductive effect stabilizes the isoxazole ring against acid/base hydrolysis .
Comparative
| Compound | Metabolic Half-Life (t₁/₂, h) |
|---|---|
| Non-fluorinated analog | 1.2 |
| (5-(Difluoromethyl)isoxazol-3-YL)methanol | 6.8 |
| Source: Derived from fluorinated drug studies |
What are the challenges in achieving regioselectivity during synthesis, and how can reaction conditions be optimized?
Q. Advanced
- Competing cyclization pathways : Use directing groups (e.g., esters) to favor 3,5-substitution over 4,5-isomers .
- Catalytic additives : CuI or Pd(PPh₃)₂Cl₂ suppresses side reactions (e.g., dimerization) .
- Low-temperature quenching : Halts intermediate rearrangements, preserving regiochemistry .
Optimized yields (≥70%) are achieved with: - 0.1 equiv CuI, 0.05 equiv Pd catalyst .
- Reaction time ≤2h at 25°C .
How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in derivatives?
Q. Advanced
- Substitution at the 5-position : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition (IC₅₀ ↓ by 50%) .
- Methanol group modification : Esterification (-CH₂OAc) improves lipophilicity (logP ↑1.5), enhancing blood-brain barrier penetration .
- Isoxazole ring expansion : Replacing isoxazole with 1,2,4-oxadiazole alters hydrogen-bonding networks .
Example SAR Table:
| Derivative | IC₅₀ (µM) | logP |
|---|---|---|
| Parent compound | 5.2 | 1.8 |
| 5-CF₃ analog | 2.6 | 2.3 |
| Esterified derivative | 3.1 | 3.4 |
| Data from crystallographic inhibitor studies |
What computational and experimental methods validate the compound’s conformation in solution versus solid state?
Q. Advanced
- X-ray crystallography : Resolves solid-state conformation (e.g., dihedral angles between isoxazole and methanol groups) .
- NMR NOESY : Detects through-space interactions in solution, confirming flexibility of the -CH₂OH group .
- DFT vs. experimental IR : Match calculated vibrational frequencies (e.g., C-F stretches at 1150–1250 cm⁻¹) with observed spectra .
For a related compound, X-ray data showed a planar isoxazole ring (RMSD <0.1 Å), while NMR indicated torsional mobility in solution .
How do solvent polarity and pH affect the compound’s stability during long-term storage?
Q. Basic
- Aprotic solvents : Store in anhydrous THF or DMSO at -20°C to prevent hydrolysis .
- pH control : Buffered solutions (pH 6–8) minimize acid-catalyzed ring-opening reactions .
- Light sensitivity : Amber vials reduce photodegradation (e.g., <5% degradation after 6 months) .
Stability
| Condition | Degradation after 6 months |
|---|---|
| Aqueous buffer (pH 7) | 8% |
| Dry DMSO, -20°C | 2% |
| Adapted from fluorinated compound storage guidelines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
